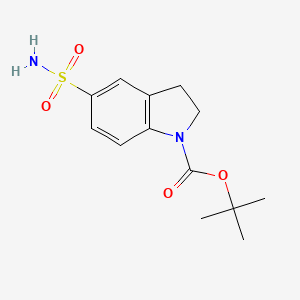![molecular formula C10H16O2 B13456114 {1-Methoxybicyclo[2.2.2]oct-5-en-2-yl}methanol CAS No. 1823521-62-5](/img/structure/B13456114.png)
{1-Methoxybicyclo[2.2.2]oct-5-en-2-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-Methoxybicyclo[222]oct-5-en-2-yl}methanol is a bicyclic compound with a unique structure that includes a methoxy group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-Methoxybicyclo[2.2.2]oct-5-en-2-yl}methanol typically involves the reaction of bicyclo[2.2.2]oct-5-en-2-one with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
{1-Methoxybicyclo[2.2.2]oct-5-en-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often require the presence of a strong acid or base as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Scientific Research Applications
{1-Methoxybicyclo[2.2.2]oct-5-en-2-yl}methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of {1-Methoxybicyclo[2.2.2]oct-5-en-2-yl}methanol involves its interaction with specific molecular targets and pathways. The methoxy and hydroxyl groups play a crucial role in its reactivity and interaction with biological molecules. These interactions can lead to various biological effects, including enzyme inhibition and modulation of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate
- 2-Substituted 1-Methoxybicyclo[2.2.2]oct-5-en-2-ols
- 5-Ethynyl-1-azabicyclo[2.2.2]oct-2-ylmethanol
Uniqueness
{1-Methoxybicyclo[2.2.2]oct-5-en-2-yl}methanol is unique due to its specific combination of a methoxy group and a hydroxyl group on a bicyclic structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
1823521-62-5 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(1-methoxy-2-bicyclo[2.2.2]oct-5-enyl)methanol |
InChI |
InChI=1S/C10H16O2/c1-12-10-4-2-8(3-5-10)6-9(10)7-11/h2,4,8-9,11H,3,5-7H2,1H3 |
InChI Key |
WLBAVHAALCQRRI-UHFFFAOYSA-N |
Canonical SMILES |
COC12CCC(CC1CO)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


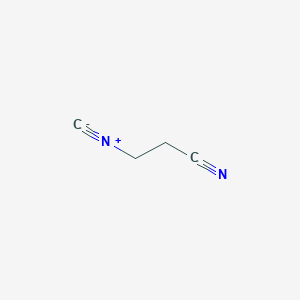
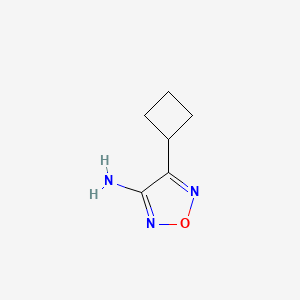
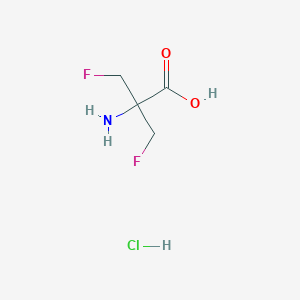
![[1-(trifluoromethyl)-1H-imidazol-2-yl]methanol](/img/structure/B13456049.png)
![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B13456052.png)
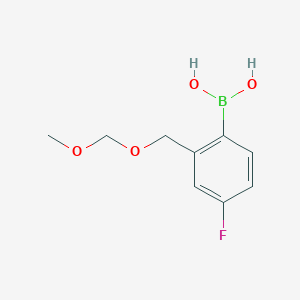
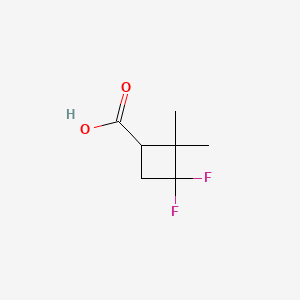
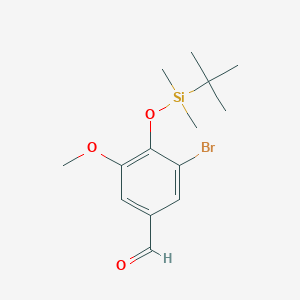
![1-Methoxy-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane](/img/structure/B13456067.png)

![rac-(1R,6S)-1-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13456091.png)
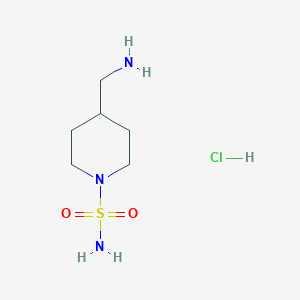
![5-(tert-Butyl) 2-methyl 3-methyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-2,5-dicarboxylate](/img/structure/B13456101.png)
